molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

Cat. No.: B1145563
CAS No.: 208111-89-1
M. Wt: 442.89
InChI Key:
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Description

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₃ClO₆ and its molecular weight is 442.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Stereoselective Synthesis and Derivative Formation : Research by Gerber and Vogel (2001) demonstrates the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showcasing methods for constructing complex molecular architectures from simpler components. This highlights the compound's relevance in creating specific molecular configurations for advanced synthetic applications (Gerber & Vogel, 2001).

  • Cytotoxicity and Pharmacological Potential : Meilert, Pettit, and Vogel (2004) explored the transformation of furan derivatives into spiroketal structures, with some derivatives showing evidence of inhibiting cancer cell growth. This indicates the potential use of furan-based compounds in developing therapeutic agents targeting specific cancer cells (Meilert, Pettit, & Vogel, 2004).

  • Chemical Transformations and Novel Derivatives : Research by Campbell, Collins, and James (1989) on cyclopenta[b]furan derivatives formed by intramolecular displacement reactions illustrates the compound's versatility in generating novel chemical structures, which could be pivotal in materials science or pharmacology (Campbell, Collins, & James, 1989).

Advanced Chemical Structures and Characterization

  • Crystal Structure Determination : Wang et al. (2011) described the synthesis and crystal structure determination of a 2-Oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a process critical for understanding the molecular geometry and potential interactions of cyclopenta[b]furan derivatives. This work underlines the importance of structural analysis in the development of new compounds with specific physical or chemical properties (Wang et al., 2011).

  • Chiral Resolution and Configuration Determination : Nemoto et al. (2004) demonstrated the chiral resolution and determination of absolute configuration for cyclopenta[b]furan derivatives, a crucial step in the development of enantiomerically pure compounds for pharmaceutical applications (Nemoto et al., 2004).

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVARNLPCHRRP-AWYUYJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [3aR, 4R(1E), 5R, 6aS]-5-benzoyloxy-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one (1; for preparation, see published European Patent Application EP 639563 A2, which is incorporated herein by this reference) (1.02 g, 2.32 mmol) in THF (10 mL) at −23° C. (bath temperature) was added dropwise a solution of (+)-B-chlorodiisopinocampheylborane (available from Aldrich Chemical Co., Milwaukee, Wis.) (1.4 g, 4.4 mmol) in THF (10 mL). The mixture was then warmed to 0° C. (bath temperature) and was quenched after 90 min by the addition of methanol (10 mL). Saturated NH4Cl was added (35 mL), the mixture was extracted with ethyl acetate (3×40 mL), dried (MgSO4), filtered, concentrated, and chromatographed on a 30 cm tall×41 mm diameter silica gel column eluting with 1:1 ethyl acetate:hexane to afford 2 (502 mg, 49%) as well as a mixture of 2 and its epimeric alcohol (254 mg, 23%).
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
639563 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
2
Yield
49%

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